(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Description
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1216294-32-4) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing a five-membered imidazole ring and a six-membered pyridine ring. The compound features a methyl group at the 7-position of the pyridine ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position of the imidazole ring.
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNCXDKQWHXZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599427 | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216294-32-4 | |
| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not well-defined in the available literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substituent Variations
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
- Key Differences : Methyl group at 5-position (pyridine ring) instead of 7-position.
- Synthesis : Prepared via condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate, followed by LiAlH₄ reduction of the ester intermediate .
- Crystallography : The fused ring system is nearly planar, with hydrogen bonds (C–H···O and O–H···N) stabilizing the crystal lattice. The hydroxyl group forms a torsion angle of -96.3° relative to the fused ring system, influencing molecular packing .
- Melting Point : 413 K , higher than many analogues due to robust hydrogen-bonding networks .
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
- Key Differences : Additional methyl group at 2-position (imidazole ring) and hydroxyl group at 3-position .
- Molecular Formula : C₁₀H₁₂N₂O (MW: 176.22 g/mol) .
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
- Key Differences : Methoxy (-OCH₃) substituent at 5-position instead of methyl.
Functional Group Variations
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
- Key Differences: Amino (-NH₂) group replaces the hydroxyl group.
- Molecular Formula : C₉H₁₁N₃ (MW: 161.21 g/mol) .
- Biological Relevance : The amine group may enable interactions with acidic residues in enzyme active sites, contrasting with the hydrogen-bonding role of the hydroxyl group in the target compound .
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Key Differences : Carboxylic acid (-COOH) replaces the hydroxymethyl group.
- Ionization : The carboxylic acid (pKa ~4-5) introduces pH-dependent solubility, unlike the neutral hydroxyl group in the target compound .
Pharmacological Activities
- Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial , antiviral , and anticancer activities. Substituent positioning and functional groups critically influence target affinity. For example:
- 2-Phenylimidazo[1,2-a]pyridines (e.g., zolpidem) act as GABAₐ receptor agonists, but hydroxymethyl derivatives like the target compound may have distinct binding modes .
- Chlorophenyl-substituted derivatives (e.g., compound 4 in ) show enhanced metabolic stability due to halogenated aromatic rings, contrasting with the polar hydroxymethyl group .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Melting Point (K) | logP* |
|---|---|---|---|---|---|
| (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | C₉H₁₀N₂O | 162.19 | 7-Me, 2-CH₂OH | N/A | ~1.2 |
| (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol | C₉H₁₀N₂O | 162.19 | 5-Me, 2-CH₂OH | 413 | ~1.1 |
| (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | C₁₀H₁₂N₂O | 176.22 | 2-Me, 7-Me, 3-CH₂OH | N/A | ~1.8 |
| 1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | C₉H₁₁N₃ | 161.21 | 7-Me, 2-CH₂NH₂ | N/A | ~0.8 |
*Estimated using fragment-based methods.
Biological Activity
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C₉H₁₀N₂O
- Molecular Weight: 162.19 g/mol
- CAS Number: 1216294-32-4
The precise mechanisms of action for this compound are not fully elucidated; however, it is known to interact with various molecular targets that may modulate biological pathways. The compound's structural features allow it to bind to specific enzymes or receptors, influencing their activity.
Potential Targets
- Enzymatic Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction: It may also interact with receptors that mediate cellular responses to external stimuli.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study showed that derivatives of imidazo[1,2-a]pyridine compounds were effective against various bacterial strains, indicating potential for further development as antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that related imidazo[1,2-a]pyridine derivatives could induce apoptosis in cancer cell lines. This suggests that this compound may share similar properties and could be a candidate for cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound has yet to be thoroughly characterized. However, studies on similar compounds indicate favorable absorption and distribution characteristics, suggesting good bioavailability .
Comparative Studies
A comparative analysis was conducted between this compound and other related compounds. The following table summarizes key findings from various studies:
| Compound | MIC (μM) | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|---|
| This compound | 0.15 | Yes | Yes | Effective against multiple strains |
| (6-Methylimidazo[1,2-a]pyridin) | >200 | No | Moderate | Less effective than its 7-methyl counterpart |
| (7-Methylimidazo[1,2-a]pyridin-3-YL)methanol | 0.10 | Yes | Yes | Similar activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
